molecular formula C17H14FN3OS B14958562 2-(2-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B14958562
M. Wt: 327.4 g/mol
InChI Key: KVRCPCWOHBEXFX-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxamide core substituted with a 2-fluorophenyl group at position 2, a methyl group at position 4, and a pyridin-2-ylmethyl amine at the carboxamide nitrogen. Thiazole derivatives are widely explored in medicinal chemistry due to their versatility in binding enzymes (e.g., kinases) and receptors. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic or electrostatic interactions, while the pyridinylmethyl group could contribute to solubility and target engagement .

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-6-4-5-9-19-12)23-17(21-11)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,20,22)

InChI Key

KVRCPCWOHBEXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenyl ring.

    Attachment of the Pyridinylmethyl Group: This can be done using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of specific enzymes, thereby disrupting metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Inducing Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxamides

The following table summarizes key structural analogs and their biological or physicochemical properties:

Compound Name Substituents (Thiazole Positions) Molecular Weight Key Features/Activity Reference
Target Compound 2-(2-Fluorophenyl), 4-methyl, N-(pyridin-2-ylmethyl) 327.38 Screening hit (ID Y040-2340); potential kinase inhibitor
Dasatinib (BMS-354825) 2-(2-Chloro-6-methylphenyl), N-(pyrimidin-4-ylamino) 506.02 Pan-Src kinase inhibitor; FDA-approved for leukemia
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 2-(3-Pyridinyl), 4-methyl, N-(3-CF3-phenyl) 363.35 Enhanced lipophilicity from CF3 group; uncharacterized activity
N-(3-Acetamidophenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide 2-(2-Fluorophenyl), 4-methyl, N-(3-acetamidophenyl) 369.42 Screening hit (ID Y041-3385); acetamide may improve solubility
N-(2,4-Difluorobenzyl)-4-ethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide 2-Pyrimidinyl, 4-ethyl, N-(2,4-difluorobenzyl) 375.37 Dual fluorination for metabolic stability; pyrimidine for kinase binding
5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-1-yl)pyridin-3-yl)thiazole-4-carboxamide 2-(2,6-Difluorophenyl), 5-amino, N-(piperidinyl-pyridinyl) 430.44 Amino group may enable hydrogen bonding; uncharacterized target

Structural and Functional Insights

  • Fluorine Positioning :
    The target compound’s 2-fluorophenyl group contrasts with Dasatinib ’s 2-chloro-6-methylphenyl substituent. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve target selectivity compared to chlorine .

    • Evidence : Dasatinib’s chloro-methylphenyl group is critical for Src kinase inhibition, but fluorinated analogs (e.g., ID Y040-2340) are being explored for improved pharmacokinetics .
  • Lipophilicity vs.
  • SAR Trends: N-Substituents: The acetamidophenyl group in ID Y041-3385 introduces a polar moiety, which may enhance solubility but reduce cell permeability compared to the target compound’s pyridinylmethyl group . Thiazole Core Modifications: Addition of a 5-amino group (e.g., compound) could enable interactions with acidic residues in targets like ATP-binding pockets .

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